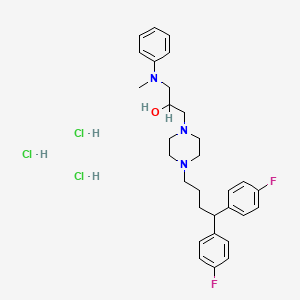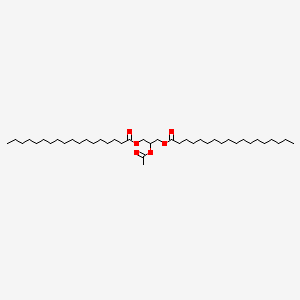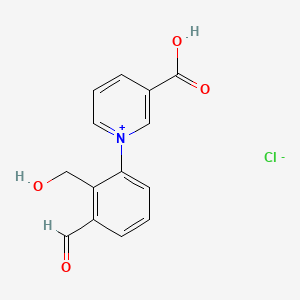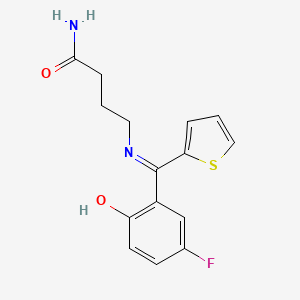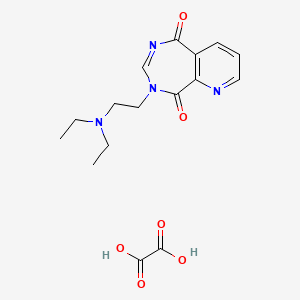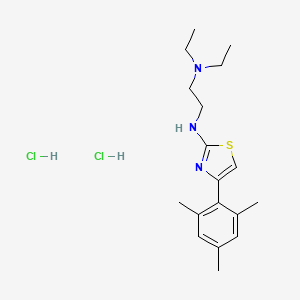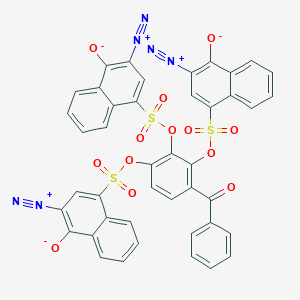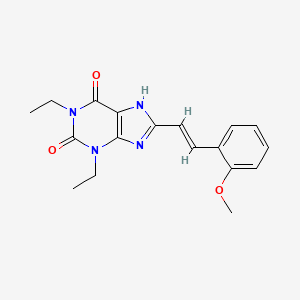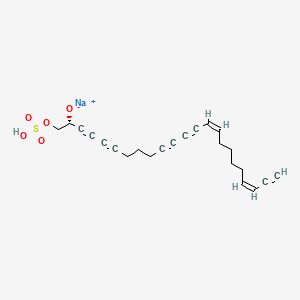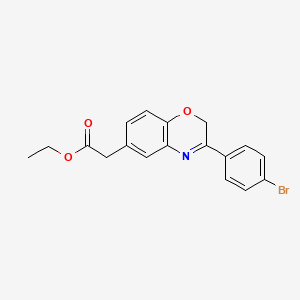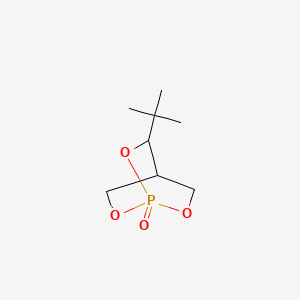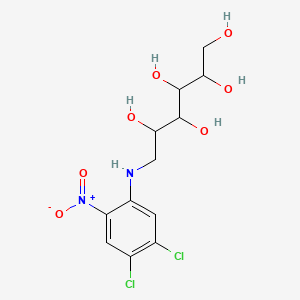
N-(2-Nitro-4,5-dichlorophenyl)-D-glucamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Nitro-4,5-dichlorophenyl)-D-glucamine is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of nitro and dichloro groups attached to a phenyl ring, which is further linked to a glucamine moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Nitro-4,5-dichlorophenyl)-D-glucamine typically involves the nitration of 4,5-dichloroacetanilide. The nitration process is carried out using a nitrating mixture comprising nitric acid and sulfuric acid. This method ensures high regioselectivity, resulting in the formation of 2-nitro-4,5-dichloroacetanilide with high purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of advanced purification techniques ensures that the final product meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Nitro-4,5-dichlorophenyl)-D-glucamine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Substitution reactions often require nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted phenyl derivatives, and other functionalized compounds that retain the core structure of this compound.
Applications De Recherche Scientifique
N-(2-Nitro-4,5-dichlorophenyl)-D-glucamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which N-(2-Nitro-4,5-dichlorophenyl)-D-glucamine exerts its effects involves interactions with specific molecular targets. The nitro and dichloro groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
N-(2-Nitro-4,5-dichlorophenyl)-D-glucamine stands out due to its glucamine moiety, which imparts additional solubility and reactivity compared to similar compounds. This unique feature enhances its applicability in various research and industrial contexts.
Propriétés
Numéro CAS |
108751-29-7 |
|---|---|
Formule moléculaire |
C12H16Cl2N2O7 |
Poids moléculaire |
371.17 g/mol |
Nom IUPAC |
6-(4,5-dichloro-2-nitroanilino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C12H16Cl2N2O7/c13-5-1-7(8(16(22)23)2-6(5)14)15-3-9(18)11(20)12(21)10(19)4-17/h1-2,9-12,15,17-21H,3-4H2 |
Clé InChI |
IIKLGEAJJCZMFR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])NCC(C(C(C(CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


